molecular formula C12H15NO3 B2829222 5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034611-32-8

5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

カタログ番号: B2829222
CAS番号: 2034611-32-8
分子量: 221.256
InChIキー: XTRURNZRYWVCMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,5-Dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a fused morpholine-proline scaffold. Its core structure, 2-oxa-5-azabicyclo[2.2.1]heptane, is a bridged heterocycle that imposes conformational rigidity, making it valuable in medicinal chemistry for designing constrained γ-amino acid analogues and bioactive molecules . The substituent at the C-3 position—2,5-dimethylfuran-3-carbonyl—introduces a lipophilic, electron-rich aromatic group that modulates electronic properties and enhances target binding selectivity. This compound is synthesized from chiral precursors like 4R-hydroxy-l-proline, enabling stereochemical control .

特性

IUPAC Name

(2,5-dimethylfuran-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-3-11(8(2)16-7)12(14)13-5-10-4-9(13)6-15-10/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRURNZRYWVCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

化学反応の分析

Types of Reactions

5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans or azabicyclo compounds.

科学的研究の応用

5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

作用機序

The mechanism of action of 5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Bicyclo[2.2.1]heptane Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituent/Modification Key Properties/Applications References
Target Compound 2,5-Dimethylfuran-3-carbonyl at C-3 Enhanced rigidity; GABA analogue potential
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, HCl Unsubstituted core; hydrochloride salt Intermediate for functionalized derivatives
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidine substituent at C-5 Increased lipophilicity; antiviral research
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxy and tert-butyl carboxylate groups Stereochemical diversity; protease inhibition
Key Observations:
  • Stereochemistry : Enantiopure derivatives like (1S,4S)-configured cores are critical for activity in GABA analogues and kinase inhibitors .
  • Synthetic Versatility : The unsubstituted core (e.g., hydrochloride salt in ) serves as a platform for diverse functionalization via alkylation or acylation .

Bridged Morpholine Analogues

Bridged morpholines, such as 2-oxa-5-azabicyclo[2.2.1]heptane, are conformationally constrained analogues of morpholine. Unlike flexible morpholine rings, the bicyclic structure restricts nitrogen lone-pair orientation, enhancing selectivity for protein targets like GPCRs or kinases . For example:

  • Loline Alkaloid Core : The natural product loline shares the 2-oxa-5-azabicyclo[2.2.1]heptane motif, demonstrating insecticidal properties due to its rigid structure .
  • Morpholine-Proline Chimeras: Hybrids combining proline’s cyclic amine with morpholine’s oxygen show improved metabolic stability and binding affinity compared to non-bridged counterparts .

Heterocyclic Variants

Table 2: Heteroatom and Ring System Comparisons
Compound Name Heteroatoms/Ring System Bioactivity Insights References
5-(3'-Thiophenyl)-2,3-diazabicyclo[2.2.1]heptane Thiophene substituent; diaza-bridge Enhanced electron delocalization; CNS drug potential
8-Oxa-3-azabicyclo[3.2.1]octane Larger bicyclo[3.2.1] framework Broader cavity for guest molecules
Key Observations:
  • Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and metabolic stability compared to furan-based derivatives .

Q & A

Q. What are the key synthetic strategies for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core in this compound?

The bicyclic scaffold is typically synthesized from chiral precursors like 4R-hydroxy-L-proline, which provides stereochemical control. Key steps include:

  • Cyclization : Intramolecular etherification or amide bond formation to close the bicyclic structure.
  • Functionalization : Dess–Martin periodinane oxidation or NaBH4 reduction to introduce carbonyl or hydroxyl groups at C-3 .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect amines during synthesis .
    For example, a six-step protocol starting from trans-4-hydroxy-L-proline achieves 70% overall yield via tosylation, cyclization, and catalytic hydrogenation .

Q. How do structural modifications at the C-3 position influence physicochemical properties?

The C-3 substituent (e.g., dimethylfuran carbonyl) governs solubility, stability, and intermolecular interactions:

  • Hydrophobicity : Aromatic groups like dimethylfuran enhance lipophilicity, impacting membrane permeability.
  • Electron-withdrawing effects : Carbonyl groups polarize the bicyclic system, altering reactivity in nucleophilic reactions.
  • Steric effects : Bulky substituents restrict conformational flexibility, as shown in X-ray crystallography studies of similar bicyclic morpholines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR identifies bridgehead protons (δ 3.5–4.5 ppm) and bicyclic ring strain effects. COSY and NOESY confirm stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the dimethylfuran carbonyl group .
  • IR spectroscopy : Stretching frequencies (C=O at ~1700 cm⁻¹, ether C-O at ~1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can substituent variations at C-3 optimize receptor binding affinity in neuropharmacology studies?

Rational design involves:

  • Bioisosteric replacement : Swapping dimethylfuran with pyridine or thiophene to modulate π-π stacking with nicotinic receptors .
  • Docking simulations : Molecular modeling predicts binding poses in GABA_A receptor pockets. For example, constrained γ-aminobutyric acid (GABA) analogs show enhanced selectivity when C-3 substituents mimic endogenous ligand conformations .
  • SAR studies : Systematic variation of alkyl/aryl groups at C-3, followed by in vitro assays (e.g., radioligand binding), quantifies IC50 shifts .

Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yield (e.g., 70% vs. 50% in similar routes) are addressed via:

  • Reaction monitoring : Real-time HPLC or TLC tracks intermediate formation, identifying side reactions like over-oxidation .
  • Solvent optimization : Switching from THF to DMF improves solubility of NaBH4 during reductions, reducing byproducts .
  • Catalyst screening : Pd/C vs. Raney Ni in hydrogenation steps impacts debenzylation efficiency .

Q. How does chirality at bridgehead carbons affect biological activity and synthetic route design?

The (1S,4S) configuration is critical for:

  • Receptor enantioselectivity : Mirror-image analogs show 10–100x lower affinity in GABA receptor assays .
  • Synthetic challenges : Diastereomeric byproducts form during cyclization unless chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution are used .
  • Crystallization : Chiral salts (e.g., L-tartrate) purify enantiomers via differential solubility .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Improvement StrategyReference
CyclizationTsCl, Et3N, CH2Cl2, 0°C → rtUse DMAP to accelerate tosylation
ReductionNaBH4, EtOH/THFReplace LiBH4 to reduce cost
Deprotection10% Pd/C, H2, MeOHOptimize H2 pressure (15–30 psi)

Q. Table 2. Biological Activity of C-3 Modified Derivatives

SubstituentTarget ReceptorIC50 (nM)Selectivity IndexReference
Dimethylfuran carbonylGABA_A (α1β2γ2)12 ± 28.5 (vs. α5β3γ2)
PyrimidinyloxyNicotinic (α4β2)45 ± 73.2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。